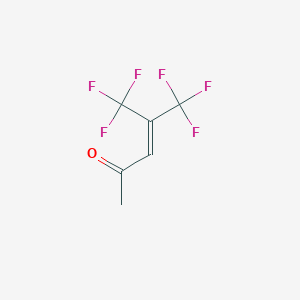

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves the use of trifluoronitrosomethane as a reactive enophile in ene reactions, forming various N-alkenyl-N-trifluoromethylhydroxylamines. These reactions occur through the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen under specific conditions (Barlow, Haszeldine, & Murray, 1980). Additionally, a one-pot synthesis approach has been developed for 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which are key intermediates for further transformations into gem-difluoro enones or substituted fluorophenols (Lefebvre, Brigaud, & Portella*, 1998).

Molecular Structure Analysis

Structural and conformational studies of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one derivatives, such as thiazole derivatives, have been performed using various spectroscopic methods. Geometry optimization and prediction of vibrational and magnetic properties were carried out using ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations to assist in the spectroscopic analysis, providing insights into the molecular structure and its implications on reactivity (Buceta et al., 2004).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including nucleophilic 5-endo-trig cyclizations with a nucleophilic nitrogen, oxygen, sulfur, or carbon atom. These reactions provide a versatile method for synthesizing indolines, indoles, pyrrolidines, tetrahydrofurans, and other fluorinated one-carbon units, highlighting the compound's role in expanding the toolbox for synthetic organic chemistry (Ichikawa et al., 2008).

Aplicaciones Científicas De Investigación

Summary of the Application

Trifluoromethylpyridine (TFMP) and its derivatives, which may include “5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one”, are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

The major outcome of this application is the protection of crops from pests. The effectiveness of these compounds in this regard has led to their widespread use in the agrochemical industry .

2. FDA-Approved Drugs

Summary of the Application

Trifluoromethyl (TFM) group-containing drugs have been approved by the FDA for various diseases and disorders. These drugs may contain “5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one” as part of their structure .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Fluorinated Pharmacons

Summary of the Application

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Results or Outcomes

The review provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .

4. Veterinary Products

Summary of the Application

Several trifluoromethylpyridine (TFMP) derivatives are used in the veterinary industry .

Results or Outcomes

Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Fluorinated Organic Chemicals

Summary of the Application

Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

Results or Outcomes

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

6. Migraine Treatment

Summary of the Application

Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXASNTUMEFAWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467236 | |

| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

CAS RN |

1422-36-2 | |

| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.